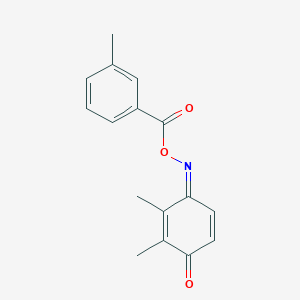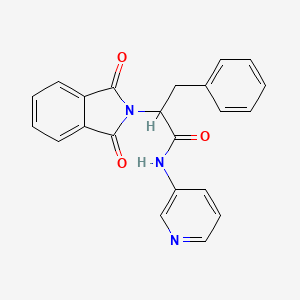
2,3-dimethylbenzo-1,4-quinone O-(3-methylbenzoyl)oxime
説明
2,3-dimethylbenzo-1,4-quinone O-(3-methylbenzoyl)oxime, also known as DMQX, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMQX is a potent antagonist of the ionotropic glutamate receptors, specifically the AMPA and kainate receptors. These receptors are involved in excitatory neurotransmission and play a crucial role in learning and memory processes.
科学的研究の応用
2,3-dimethylbenzo-1,4-quinone O-(3-methylbenzoyl)oxime has been extensively used as a research tool to study the role of ionotropic glutamate receptors in various physiological and pathological processes. It has been shown to be a potent antagonist of AMPA and kainate receptors, which are involved in synaptic plasticity, learning, and memory processes. 2,3-dimethylbenzo-1,4-quinone O-(3-methylbenzoyl)oxime has been used in electrophysiological studies to investigate the properties of these receptors and their modulation by other neurotransmitters and drugs. It has also been used in animal models of epilepsy, stroke, and neurodegenerative diseases to study the role of glutamate receptors in these conditions.
作用機序
2,3-dimethylbenzo-1,4-quinone O-(3-methylbenzoyl)oxime acts as a competitive antagonist of the AMPA and kainate receptors by binding to their ion channels and blocking the influx of calcium ions. This leads to a reduction in excitatory neurotransmission and synaptic plasticity. 2,3-dimethylbenzo-1,4-quinone O-(3-methylbenzoyl)oxime has a higher affinity for the kainate receptors than the AMPA receptors, and its potency varies depending on the subunit composition of the receptors.
Biochemical and Physiological Effects
2,3-dimethylbenzo-1,4-quinone O-(3-methylbenzoyl)oxime has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the release of glutamate and other neurotransmitters in the brain, which may have neuroprotective effects. 2,3-dimethylbenzo-1,4-quinone O-(3-methylbenzoyl)oxime has also been shown to reduce seizure activity in animal models of epilepsy and to improve cognitive function in animal models of Alzheimer's disease. However, 2,3-dimethylbenzo-1,4-quinone O-(3-methylbenzoyl)oxime has been reported to have some toxic effects, including hepatotoxicity and nephrotoxicity, which limit its use in some experimental settings.
実験室実験の利点と制限
2,3-dimethylbenzo-1,4-quinone O-(3-methylbenzoyl)oxime has several advantages as a research tool, including its high potency and selectivity for the AMPA and kainate receptors. It has been extensively characterized in vitro and in vivo, and its mechanism of action is well-understood. However, 2,3-dimethylbenzo-1,4-quinone O-(3-methylbenzoyl)oxime also has some limitations, including its potential toxic effects, which may limit its use in some experimental settings. It is also relatively expensive and may not be readily available in some research laboratories.
将来の方向性
2,3-dimethylbenzo-1,4-quinone O-(3-methylbenzoyl)oxime has several potential future directions for research. One area of interest is the development of more selective and potent antagonists of the AMPA and kainate receptors, which may have fewer toxic effects and greater therapeutic potential. Another area of interest is the use of 2,3-dimethylbenzo-1,4-quinone O-(3-methylbenzoyl)oxime and other glutamate receptor antagonists in the treatment of neurological and psychiatric disorders, including epilepsy, stroke, and depression. Finally, further research is needed to elucidate the role of glutamate receptors in synaptic plasticity and learning and memory processes, and 2,3-dimethylbenzo-1,4-quinone O-(3-methylbenzoyl)oxime may continue to be a valuable research tool in these areas.
特性
IUPAC Name |
[(Z)-(2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-10-5-4-6-13(9-10)16(19)20-17-14-7-8-15(18)12(3)11(14)2/h4-9H,1-3H3/b17-14- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQWVSVOCIONCL-VKAVYKQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)ON=C2C=CC(=O)C(=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)O/N=C\2/C=CC(=O)C(=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-(2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-methylbenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B4018740.png)
![N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)leucine](/img/structure/B4018748.png)

![N-[3-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4018755.png)
![9-methyl-1,2,3,4,7,8,9,10-octahydro[1]benzothieno[2,3-b]quinolin-11-amine](/img/structure/B4018763.png)
![N-(2,3-dimethylphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4018770.png)
![1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine](/img/structure/B4018777.png)
![2,6-dimethyl-4-({1-[(2-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4018780.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide](/img/structure/B4018784.png)
![10,10-dichloro-N-(4-chloro-3-fluorophenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B4018807.png)
![N-benzyl-2-({[(4-methylphenyl)thio]acetyl}amino)benzamide](/img/structure/B4018808.png)
![3,9-dimethyl-5-(methylthio)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B4018813.png)